2-benzoyl-3-phenylaziridine

概要

説明

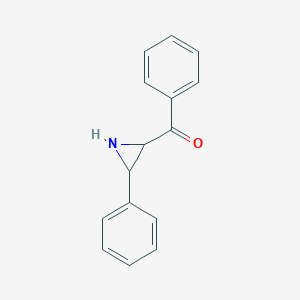

2-benzoyl-3-phenylaziridine is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenyl group and a methanone group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-3-phenylaziridine typically involves the reaction of phenylacetonitrile with phenyl isocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the aziridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Reactivity with (1H-Tetrazol-5-yl)-Allenes

2-Benzoyl-3-phenylaziridine exhibits distinct reaction pathways with (1H-tetrazol-5-yl)-allenes under microwave irradiation, influenced by substituent bulkiness:

-

With less bulky allenes (e.g., methyl or benzyl groups at C-3), formal [3 + 2] cycloaddition occurs via aziridine C–N bond cleavage , yielding tetrasubstituted pyrroles (e.g., 20 ) as major products. This pathway involves nucleophilic attack on the allene, followed by intramolecular cyclization and tautomerization .

-

With bulkier substituents (i-propyl, tert-butyl), [3 + 2] cycloaddition with in situ-generated azomethine ylides dominates, forming 4-methylenepyrrolidines (e.g., 3 ) exclusively .

Key Data Table : Reaction conditions and yields for 1a (this compound) with allene 10b :

| Entry | Reaction Conditions | Isolated Yield |

|---|---|---|

| 4 | MW, 150 °C, 10 min | 85% |

| 6 | MW, 160 °C, 10 min | 75% |

Reactions with P-Nucleophiles

Thermal treatment (80 °C) of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite leads to:

-

C(3)-selective addition and C(2)–C(3) bond cleavage , forming phosphorylated products via a ring-opening mechanism.

-

In the presence of CsF , the Abramov reaction proceeds with 92% diastereomeric excess , yielding α-hydroxyphosphonates through 1,4-asymmetric induction .

Comparison with Aziridine-2-Carboxylates

While this compound reacts via cycloaddition or cleavage pathways, aziridine-2-carboxylates under similar conditions produce 4-methylenepyrrolidines exclusively due to stabilized azomethine ylides . This contrast highlights the electronic influence of the benzoyl group in directing reactivity.

General Reaction Mechanism Insights

科学的研究の応用

Organic Synthesis

2-Benzoyl-3-phenylaziridine serves as a building block in the synthesis of more complex organic molecules. Its strained ring structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attack, leading to the formation of substituted aziridines.

- Oxidation and Reduction Reactions : It can be oxidized to form oxaziridines or reduced to yield amines, making it versatile for synthetic applications .

Medicinal Chemistry

Research indicates potential pharmaceutical applications for this compound:

- Anticancer Activity : Studies have shown that derivatives of aziridines exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

- Biological Interactions : The compound is being studied for its interactions with biomolecules, which may lead to the development of new drugs targeting specific diseases .

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials:

- Polymer Chemistry : Its unique reactivity makes it suitable for creating polymers with specific properties.

- Nanotechnology Applications : The compound can be incorporated into nanostructures for drug delivery systems and biosensing technologies due to its compatibility with various materials .

Case Studies

作用機序

The mechanism of action of 2-benzoyl-3-phenylaziridine involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s effects are mediated through pathways involving DNA interaction, protein modification, and oxidative stress .

類似化合物との比較

Furan-2-yl(phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.

Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Uniqueness: 2-benzoyl-3-phenylaziridine is unique due to its aziridine ring, which imparts distinct reactivity and potential biological activities. Unlike furan-2-yl(phenyl)methanone and indole derivatives, this compound’s aziridine ring allows for specific interactions with nucleophiles, making it a valuable scaffold for drug discovery and development .

生物活性

2-Benzoyl-3-phenylaziridine is an organic compound that has garnered interest in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C15H13NO, characterized by an aziridine ring and a benzoyl group. The aziridine ring is notable for its strain, which contributes to its reactivity and potential interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetonitrile with phenyl isocyanate in the presence of a base such as sodium hydride or potassium tert-butoxide. This process facilitates the formation of the aziridine ring through a series of chemical transformations.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various aziridines, it was found that certain derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. The aziridine structure allows it to interact with nucleophilic sites on DNA, leading to strand breaks and subsequent cell death .

The proposed mechanism of action for this compound involves:

- Covalent Bond Formation : The highly reactive aziridine ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function.

- Enzyme Inhibition : Interaction with specific enzymes can inhibit their activity, affecting metabolic pathways essential for cell survival.

- Oxidative Stress Induction : The compound may increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various aziridines, including this compound, demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased Annexin V staining and DNA fragmentation assays.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS generation |

| MCF7 | 20 | DNA damage |

特性

IUPAC Name |

phenyl-(3-phenylaziridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHPZGRFOCEHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304731 | |

| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51659-21-3 | |

| Record name | NSC167104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。